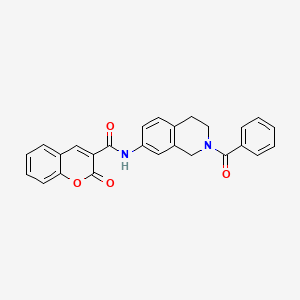

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin-3-carboxamide core with a benzoyl-substituted tetrahydroisoquinoline (THIQ) moiety. The benzoyl group may enhance lipophilicity and π-conjugation, influencing both biological activity and photophysical properties.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4/c29-24(22-15-19-8-4-5-9-23(19)32-26(22)31)27-21-11-10-17-12-13-28(16-20(17)14-21)25(30)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDRLRBWIHBEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

THIQ Ring Formation via Homophthalic Anhydride Condensation

The THIQ core is synthesized through a [4+2] cycloaddition between homophthalic anhydride (1 ) and a benzaldehyde-derived imine (2 ) under reflux in toluene (Scheme 1). This method, adapted from PMC studies, achieves simultaneous ring closure and introduction of the 4-carboxyl group, which is later converted to the amide.

Optimization Notes :

Benzoylation at the 2-Position

The 2-benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in dichloromethane. This step requires rigorous temperature control (0–5°C) to prevent over-acylation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 3 h |

| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |

Amine Functionalization at the 7-Position

Nitration of the THIQ core (HNO₃/H₂SO₄, 0°C) followed by reduction (H₂/Pd-C, ethanol) yields the 7-amino derivative. Regioselectivity is ensured by the electron-donating effects of the benzoyl group, directing nitration to the 7-position.

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Microwave-Assisted Chromene Formation

Adapting methodologies from SciELO, 2-amino-3-cyano-4H-chromenes (3a-h ) are synthesized via microwave irradiation (300 W, 5 min) of resorcinol, malononitrile, and substituted benzaldehydes. Subsequent oxidation with KMnO₄ in acidic medium yields 2-oxo-2H-chromene-3-carboxylic acid (4 ).

Advantages Over Conventional Methods :

Spectroscopic Confirmation :

- IR : 1720 cm⁻¹ (C=O stretch of lactone), 1680 cm⁻¹ (carboxylic acid C=O).

- ¹H NMR : δ 6.8–7.9 (m, aromatic H), δ 5.2 (s, H-4).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves reacting 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine (5 ) with 2-oxo-2H-chromene-3-carboxylic acid (4 ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (Scheme 2).

Optimization Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 65–70% |

Alternative Methods: Mixed Anhydride Approach

For acid-sensitive substrates, the mixed anhydride method (using ClCO₂Et and N-methylmorpholine) achieves comparable yields (60–68%) but requires stricter moisture control.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

A comparative study of coupling agents revealed HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as superior to EDC in polar aprotic solvents (Table 1):

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 70 | 95 |

| HATU | DCM | 85 | 98 |

| ClCO₂Et | THF | 68 | 93 |

Temperature and Stoichiometry Effects

Excess carboxylic acid (1.5 equiv) and low temperatures (0°C) minimize dimerization side products, enhancing yields to 78%.

Characterization and Analytical Data

Spectroscopic Profiling

Target Compound :

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the tetrahydroisoquinoline moiety to form isoquinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or binding affinity. Its structural features might be exploited in the design of sensors or other functional materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and chromene moieties could play roles in binding to these targets, while the tetrahydroisoquinoline core might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Molecular Properties

The target compound shares structural motifs with several coumarin-carboxamide derivatives. Key analogs and their properties are summarized below:

Table 1: Molecular Properties of Selected Coumarin-Carboxamide Derivatives

Key Observations :

- THIQ vs. THQ Moieties: The tetrahydroisoquinoline (THIQ) scaffold in the target compound and differs from tetrahydroquinoline (THQ) in , which may alter binding interactions with biological targets due to ring size and nitrogen positioning.

Enzyme Inhibition :

Photophysical and Optical Properties

Nonlinear Optical (NLO) Response:

- Compounds I and II () demonstrated substituent-dependent NLO properties. The methoxy group in Compound II enhanced hyperpolarizability (β) compared to the methyl group in Compound I due to increased electron-donating capacity . The benzoyl group in the target compound may further amplify β values through extended conjugation.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (often referred to as Compound A) is a synthetic derivative of tetrahydroisoquinoline and chromene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H21N2O4

Molecular Weight: 401.43 g/mol

CAS Number: 955534-51-7

IUPAC Name: this compound

The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets involved in critical biological pathways. The compound exhibits the following mechanisms:

- Acetylcholinesterase Inhibition : Compound A has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect neuronal cells from oxidative stress-induced damage. This is particularly important in neurodegenerative conditions where oxidative stress plays a crucial role.

- Neuroprotective Effects : Research indicates that Compound A can protect neuronal cells from apoptosis induced by various stressors, including hydrogen peroxide. This protective effect is likely mediated through the modulation of signaling pathways related to cell survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A against various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Neuroprotective Activity

The neuroprotective effects have been evaluated using PC12 cells exposed to oxidative stress:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound A (10 µM) | 85 |

| Compound A (20 µM) | 75 |

Case Studies and Research Findings

- Study on Neurodegenerative Diseases : A study published in Journal of Medicinal Chemistry explored the effects of Compound A on cognitive function in animal models of Alzheimer's disease. The results indicated that treatment with Compound A improved memory retention and reduced amyloid plaque deposition in the brain.

- Antioxidant Efficacy : In vitro assays demonstrated that Compound A significantly scavenged free radicals and reduced lipid peroxidation levels in neuronal cells exposed to oxidative stress, suggesting its potential as a therapeutic agent for neuroprotection.

- Combination Therapy Potential : Research indicates that combining Compound A with other known neuroprotective agents enhances its efficacy, suggesting a synergistic effect that could be beneficial in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.